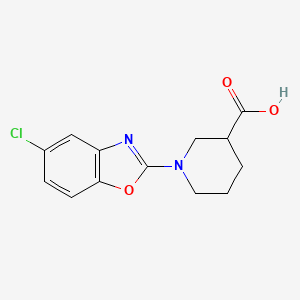

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the empirical formula C14H15ClN2O3 . It is a derivative of 2-benzimidazolone and exhibits certain properties .

Molecular Structure Analysis

The molecular structure of “1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid” can be represented by the SMILES string: ClC1=CC2=C (C=C1)OC (N3CC (CC (O)=O)CCC3)=N2 . The InChI key for this compound is DZFLGFKFCANZLM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of “1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid” is 294.73 . It appears as a solid form .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Transformations

Research on compounds structurally related to 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid has shown their utility in chemical synthesis and structural transformations. For instance, studies on 2-Dichlormethyl-benzoxazole demonstrate its reactivity with sodium methylate or piperidine, mainly resulting in ring enlargement and the formation of benzoxazine derivatives. These transformations are part of broader efforts to explore the synthesis of benzoxazole-2-aldehydes and their derivatives, providing insights into the reactivity and potential applications of related compounds in organic synthesis (Gauss & Heitzer, 1970).

Antimicrobial Activity

Another significant area of research involves the synthesis of novel pyridine derivatives, including those related to 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid, for their potential antimicrobial properties. A study on the synthesis of new pyridine derivatives incorporating benzothiazole and chloropyridine moieties has been reported to show variable and modest antimicrobial activity against various strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

A structurally similar compound, ®-(-)-3-piperidinecarboxylic acid, has been reported to inhibit gaba (γ-aminobutyric acid) uptake .

Mode of Action

If it shares a similar mechanism with ®-(-)-3-Piperidinecarboxylic acid, it might interact with GABA transporters, inhibiting the reuptake of GABA and thereby increasing its concentration in the synaptic cleft .

Biochemical Pathways

If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it might influence the GABAergic system, which plays a crucial role in neuronal excitability, muscle tone, and the sleep-wake cycle .

Result of Action

If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it might increase the concentration of GABA in the synaptic cleft, potentially leading to enhanced inhibitory neurotransmission .

Propiedades

IUPAC Name |

1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c14-9-3-4-11-10(6-9)15-13(19-11)16-5-1-2-8(7-16)12(17)18/h3-4,6,8H,1-2,5,7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTONUPPJTJISTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)